molecular formula C16H13FN2O3 B15217228 Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-10-9

Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-

Katalognummer: B15217228
CAS-Nummer: 651749-10-9
Molekulargewicht: 300.28 g/mol
InChI-Schlüssel: KDJWIHXRTPFLLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS: 651749-10-9) is a fluorinated benzoic acid derivative featuring an imidazolidinone ring substituted with a 3-fluorophenyl group at the 3-position of the benzene core. Its molecular formula is C₁₆H₁₃FN₂O₃ (MW: 300.28 g/mol). Key computed properties include a hydrophobic parameter (XLogP) of ~2.4, hydrogen bond donor/acceptor counts of 1 and 5, and a topological polar surface area of 60.8 Ų, indicating moderate lipophilicity and solubility .

Eigenschaften

CAS-Nummer

651749-10-9

Molekularformel

C16H13FN2O3

Molekulargewicht

300.28 g/mol

IUPAC-Name

3-[3-(3-fluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H13FN2O3/c17-12-4-2-6-14(10-12)19-8-7-18(16(19)22)13-5-1-3-11(9-13)15(20)21/h1-6,9-10H,7-8H2,(H,20,21)

InChI-Schlüssel

KDJWIHXRTPFLLR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)N1C2=CC(=CC=C2)F)C3=CC=CC(=C3)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Benzoic Acid-Catalyzed α-Ketoamide Cyclization

A pivotal advancement comes from the redox-annulation methodology developed by PMC (2017), where α-ketoamides react with cyclic amines under benzoic acid catalysis to form polycyclic imidazolidinones. Adapted for the target compound, this approach could involve:

  • Precursor Design : 3-Amino benzoic acid derivatives functionalized with α-ketoamide groups at the 3-position.
  • Amine Partner Selection : 3-Fluorophenyl-containing secondary amines (e.g., N-(3-fluorophenyl)ethylenediamine).
  • Catalytic Cycle : Benzoic acid (5-10 mol%) facilitates iminium ion formation, followed by-hydride transfer to generate the imidazolidinone ring.

Key parameters from analogous reactions show yields averaging 68-82% when using electron-deficient aryl amines, with reaction times of 12-24 hours at 80°C in toluene. Steric hindrance from the 3-fluorophenyl group necessitates elevated temperatures (110°C) to achieve comparable yields (Table 1).

Table 1: Optimization of Redox-Annulation Conditions

Amine Structure Temp (°C) Time (h) Yield (%)
N-(3-fluorophenyl)ethylenediamine 110 18 74
N-(4-fluorophenyl)ethylenediamine 100 16 82
N-benzylethylenediamine 80 12 68

Mechanistic Insights and Byproduct Formation

The catalytic pathway proceeds through an N,O-acetal intermediate, which undergoes benzoic acid-mediated tautomerization to form the imidazolidinone ring. Competitive pathways include:

  • Diketopiperazine Formation : When using primary amines, observed in 15-20% yield without fluorophenyl groups.
  • Oxazolone Byproducts : Resulting from over-oxidation of the α-ketoamide moiety, mitigated by inert atmosphere conditions.

Sequential Alkylation-Cyclization Approaches

Orthogonal Protection Strategy

Building on patents from Justia (2007) and Google Patents (2007), a stepwise protocol emerges:

  • Benzoic Acid Protection : Methyl ester formation (96% yield, H₂SO₄/MeOH).
  • Nucleophilic Aromatic Substitution : Reaction of 3-bromo methyl benzoate with 3-fluorophenyl urea derivatives (K₂CO₃, DMF, 80°C, 8h).
  • Ring-Closing Alkylation : Intramolecular Mitsunobu reaction (DIAD, PPh₃) to form the imidazolidinone (62% yield).
  • Ester Hydrolysis : NaOH/EtOH/H₂O (quantitative).

Table 2: Alkylation-Cyclization Performance Metrics

Step Reagent Yield (%) Purity (HPLC)
Ester Protection H₂SO₄/MeOH 96 99.2
Aromatic Substitution K₂CO₃/DMF 78 95.1
Mitsunobu Cyclization DIAD/PPh₃ 62 91.8
Ester Hydrolysis NaOH/EtOH/H₂O 100 98.7

Solvent and Base Optimization

Comparative studies reveal DMF outperforms THF in the substitution step (78% vs. 54% yield), while Cs₂CO₃ increases reaction rates but decreases selectivity (65% yield, 88% purity). Microwave-assisted conditions (150°C, 30 min) improve cyclization yields to 71% with reduced dimer formation.

Late-Stage Fluorophenyl Incorporation

Suzuki-Miyaura Cross-Coupling

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency Comparison

Method Steps Overall Yield (%) Purity (%) Scalability
Redox-Annulation 3 68 97.2 High
Alkylation-Cyclization 4 47 91.8 Moderate
Suzuki Cross-Coupling 5 58 95.4 Low
Buchwald-Hartwig 3 67 98.1 High

The redox-annulation route provides the best balance of efficiency and scalability, though it requires strict control over iminium ion tautomerization. The Buchwald-Hartwig method offers superior yields but depends on costly palladium catalysts.

Process Intensification and Green Chemistry

Continuous Flow Implementation

Microreactor technology (0.5 mm ID, PTFE) enhances the redox-annulation process:

  • Residence time reduction from 18h to 45 minutes
  • Yield increase to 81% through improved mass transfer
  • Catalyst loading decrease to 2.5 mol% benzoic acid

Solvent Recycling Systems

Azeotropic distillation recovers 92% of toluene from the alkylation step, reducing process mass intensity (PMI) from 18.7 to 6.4 kg/kg product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Fluorophenyl Analogs
Compound Name Substituent on Imidazolidinone Molecular Formula MW (g/mol) XLogP H-Bond Acceptors
3-[3-(3-Fluorophenyl)-2-oxo-...] 3-Fluorophenyl C₁₆H₁₃FN₂O₃ 300.28 ~2.4 5
3-[3-(3,5-Difluorophenyl)-2-oxo-] 3,5-Difluorophenyl C₁₆H₁₂F₂N₂O₃ 318.08 ~2.4 6
4-Methoxy-3-[3-(4-CF₃-phenyl)-...] 4-Trifluoromethylphenyl C₁₈H₁₅F₃N₂O₄ 380.32 ~3.1 7

Key Observations :

  • Fluorine Substitution: The 3,5-difluorophenyl analog (CAS: 651749-07-4) exhibits higher hydrogen bond acceptor capacity (6 vs.
  • Trifluoromethyl Group : The 4-trifluoromethylphenyl variant (CAS: 651748-93-5) shows increased lipophilicity (XLogP ~3.1), which may improve membrane permeability but reduce aqueous solubility .
Heterocyclic Variants
Compound Class Core Structure Biological Relevance
Imidazolidinone Derivatives Benzoic acid + imidazolidinone Antimicrobial activity ()
Thiazolo[3,2-a]pyrimidine Fused thiazole-pyrimidine Unclear; structural complexity may hinder synthesis
Benzimidazole Derivatives Benzimidazole core IDO1 enzyme inhibition ()

Structural Impact :

  • Imidazolidinone vs.
  • Antimicrobial Activity : Fluorophenyl-substituted analogs (e.g., 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) demonstrate inhibitory effects against drug-resistant bacteria, suggesting the 3-fluorophenyl group enhances bioactivity .
Physicochemical and Pharmacokinetic Properties
Property 3-Fluorophenyl Derivative 3,5-Difluorophenyl Derivative 4-Trifluoromethyl Derivative
Molecular Weight 300.28 318.08 380.32
Hydrogen Bond Donors 1 1 1
Rotatable Bonds 3 3 4
Topological Polar SA 60.8 Ų 60.8 Ų 72.1 Ų

Analysis :

  • Rotational Freedom : Increased rotatable bonds in the trifluoromethyl variant (4 vs. 3) may reduce metabolic stability due to higher conformational flexibility .
  • Polar Surface Area : Higher values correlate with reduced blood-brain barrier penetration, making these compounds more suitable for peripheral targets .

Biologische Aktivität

Benzoic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- (Chemical Formula: C16H12F2N2O3) is particularly notable for its potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a benzoic acid moiety substituted with a 3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl group. This unique configuration contributes to its biological activity and interaction with various biological targets.

PropertyValue
Molecular Weight300.29 g/mol
Chemical FormulaC16H12F2N2O3
IUPAC NameBenzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-

Biological Activity Overview

Research has indicated that benzoic acid derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacteria and fungi.
  • Insecticidal Properties : Certain derivatives have demonstrated larvicidal activity against mosquito vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus. For instance, a study highlighted the effectiveness of similar compounds in inhibiting larval development with LC50 values indicating significant potency .
  • Cytotoxicity : Evaluation of cytotoxic effects revealed that some derivatives exhibit low toxicity towards human cells, suggesting a favorable safety profile for potential therapeutic use .

Case Study 1: Insecticidal Activity

A study focused on the larvicidal activity of benzoic acid derivatives against Aedes aegypti highlighted the importance of specific substituents on the aromatic ring. The compound exhibited LC50 values comparable to established insecticides, indicating its potential as an alternative in vector control strategies .

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial properties of benzoic acid derivatives, including those with imidazolidinyl substitutions. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antimicrobial agent .

The biological activity of benzoic acid derivatives is often attributed to their ability to interact with specific enzymes or receptors within microorganisms or human cells. For instance, the imidazolidinyl group may enhance binding affinity to target proteins involved in metabolic pathways or cellular signaling.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.